Microstegiol

Anticancer drug discovery Natural product cytotoxicity Breast cancer

Microstegiol (CAS 143246-41-7, C20H26O2, MW 298.42) is a rearranged abietane diterpenoid characterized by a novel carbon skeleton featuring a cyclohepta[de]naphthalene framework unprecedented among natural products at the time of its isolation. First identified from Salvia microstegia and subsequently isolated from multiple Salvia species including S.

Molecular Formula C20H26O2
Molecular Weight 298.4 g/mol
CAS No. 143246-41-7
Cat. No. B1210348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMicrostegiol
CAS143246-41-7
Synonymsmicrostegiol
Molecular FormulaC20H26O2
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC1=C2CCCC(C3(C2=C(C=C1)C=C(C3=O)C(C)C)O)(C)C
InChIInChI=1S/C20H26O2/c1-12(2)16-11-14-9-8-13(3)15-7-6-10-19(4,5)20(22,17(14)15)18(16)21/h8-9,11-12,22H,6-7,10H2,1-5H3/t20-/m0/s1
InChIKeyKIXMQGXACFNMEM-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Microstegiol (CAS 143246-41-7) – A Rearranged Abietane Diterpenoid with Distinct Carbon Skeleton from Salvia Species


Microstegiol (CAS 143246-41-7, C20H26O2, MW 298.42) is a rearranged abietane diterpenoid characterized by a novel carbon skeleton featuring a cyclohepta[de]naphthalene framework unprecedented among natural products at the time of its isolation [1]. First identified from Salvia microstegia and subsequently isolated from multiple Salvia species including S. viridis, S. lachnocalyx, and Zhumeria majdae, the compound was structurally elucidated via extensive 1D and 2D NMR spectroscopic techniques including selective INEPT, COSY, and NOE experiments [1][2]. Microstegiol represents a structurally distinct scaffold within the abietane diterpenoid family, possessing a stereodefined tertiary alcohol at the 10a-position (10a-hydroxy) that is integral to its unique three-dimensional architecture [1].

Why Generic Substitution Fails for Microstegiol (CAS 143246-41-7): Structural Scarcity and Activity Divergence Within Abietane Diterpenoids


Interchangeability among Salvia-derived abietane diterpenoids is not supported by available comparative biological data. While ferruginol exhibits potent broad-spectrum antibacterial activity (MIC 6.3–12.5 µg/mL against multiple species) and 1-oxoferruginol demonstrates activity across multiple Gram-positive strains including S. aureus and S. epidermidis, microstegiol displays a distinctly narrow activity spectrum with minimal to no activity against B. subtilis and unremarkable potency against other common bacterial strains [1]. The structural divergence—microstegiol's rearranged cyclohepta[de]naphthalene core versus the conventional abietane skeleton of ferruginol and 1-oxoferruginol—translates directly into divergent biological profiles that preclude functional substitution without rigorous side-by-side validation [2]. Furthermore, the limited availability of microstegiol from natural sources (yields as low as 0.0006% from root material) creates procurement constraints absent for more abundant Salvia diterpenoids [3].

Microstegiol (CAS 143246-41-7): Quantitative Differentiation Evidence for Scientific Procurement Decisions


Cytotoxic Activity Against Human Breast Adenocarcinoma MCF-7 Cells: Cross-Study Quantitative Benchmarking

Microstegiol (Compound 6 in the study) demonstrated cytotoxic activity against the MCF-7 human breast adenocarcinoma cell line with an IC50 value within the range of 2.63–11.83 µg/mL (approximately 8.8–39.6 µM) [1]. Within the same experimental series, comparator compounds 15-deoxyfuerstione (2), horminon (3), and 14-deoxycoleon U (8) exhibited IC50 values falling within the identical 2.63–11.83 µg/mL range against both MCF-7 and K562 cell lines. This places microstegiol's cytotoxic potency in the same order of magnitude as these structurally related Salvia diterpenoids, with the study authors noting that microstegiol was among four compounds selected as having 'good potential as anticancer agents' based on combined cytotoxic and molecular docking results against topoisomerase I [1].

Anticancer drug discovery Natural product cytotoxicity Breast cancer

Microstegiol Derivative Antibacterial Activity: MIC Quantification Against Staphylococcus and Enterococcus Species

The 2β-(4-hydroxy)benzoyloxy microstegiol derivative (Compound 3), synthesized via acid-catalyzed rearrangement of parvifloron D, exhibited antibacterial activity against selected Staphylococcus and Enterococcus species with MIC values ranging from 3.91 to 7.81 µg/mL (approximately 13.1–26.2 µM based on MW ~298) [1]. In contrast, the precursor compound parvifloron D and co-tested sugiol demonstrated no significant antibacterial activity in the same panel of Gram-negative and Gram-positive bacteria and Candida albicans [1]. This represents a functional gain-of-activity conferred by the microstegiol scaffold rearrangement, with the derivative showing selective Gram-positive spectrum comparable to certain first-line antibiotics in the low µg/mL range.

Antibacterial drug discovery Gram-positive infection Diterpenoid SAR

Comparative Antibacterial Spectrum: Microstegiol vs. Ferruginol and 1-Oxoferruginol

Head-to-head antibacterial testing within the same Salvia viridis root extract study revealed stark activity divergence: 1-oxoferruginol demonstrated activity against B. subtilis, S. aureus, and S. epidermidis with modest activity against P. mirabilis, while microstegiol exhibited only marginal activity against B. subtilis and was not reported active against other tested strains . Cross-study comparison with ferruginol—which displays robust MIC values of 6.3–12.5 µg/mL across multiple bacterial species—further underscores microstegiol's narrow activity profile [1]. Against S. aureus ATCC 6571 specifically, microstegiol (Compound 4) exhibited an MIC of 50 µM, placing it 4-fold less potent than ursolic acid (MIC 12.5 µM) and oleanolic acid (MIC 12.5 µM), and equipotent to ferruginol (MIC 50 µM) in the same assay [2].

Antimicrobial natural products Structure-activity relationship Gram-positive bacteria

Scaffold Uniqueness and Synthetic Accessibility: Microstegiol as a Rearranged Abietane Framework

Microstegiol possesses a rearranged carbon skeleton featuring a cyclohepta[de]naphthalene framework that was unprecedented among natural products upon its isolation [1]. Unlike conventional abietane diterpenoids (e.g., ferruginol, sugiol, 1-oxoferruginol) that maintain the standard tricyclic abietane core, microstegiol undergoes a skeletal rearrangement creating a fused cycloheptane-naphthalene system with a stereodefined tertiary alcohol at the 10a-position [1]. The Nicholas reaction chemistry approach enables total synthesis of the (±)-microstegiol framework via cyclohepta[de]naphthalene intermediates, with stereoselective entry to derivatives achieved through acid-catalyzed rearrangement of parvifloron D in 26% yield [2][3].

Natural product synthesis Diterpenoid chemistry Scaffold novelty

Microstegiol (CAS 143246-41-7): Research and Industrial Application Scenarios Based on Verified Evidence


Scaffold-Oriented Screening Library Development for Novel Diterpenoid Pharmacophores

Microstegiol's rearranged cyclohepta[de]naphthalene skeleton, structurally distinct from conventional abietane diterpenoids such as ferruginol and sugiol, makes it a valuable addition to scaffold-diversified natural product screening libraries [1]. Procurement for this application is justified by the scaffold's demonstrated tractability for semisynthetic derivatization, as evidenced by the stereoselective rearrangement of parvifloron D to yield a bioactive microstegiol derivative in 26% yield, confirming the core structure can be chemically elaborated [2]. The Nicholas reaction methodology further provides a validated synthetic route to the cyclohepta[de]naphthalene framework, enabling access to analogs for structure-activity relationship exploration [1].

Narrow-Spectrum Antibacterial Lead Optimization Programs Targeting Gram-Positive Pathogens

The microstegiol derivative 2β-(4-hydroxy)benzoyloxy-11β-hydroxy microstegiol analog demonstrates MIC values of 3.91–7.81 µg/mL against Staphylococcus and Enterococcus species, representing a substantial activity gain over the inactive precursor parvifloron D [2]. This quantitative antibacterial data supports procurement of microstegiol as a starting scaffold for medicinal chemistry campaigns focused on narrow-spectrum Gram-positive antibacterials, particularly where broad-spectrum ferruginol-class compounds (MIC 6.3–12.5 µg/mL across multiple species) may be less desirable due to microbiome disruption concerns [3]. Researchers should note that native microstegiol itself exhibits only marginal antibacterial activity (MIC 50 µM against S. aureus), so derivative synthesis is essential to unlock this application [4].

Salvia Diterpenoid Anticancer Screening and Topoisomerase I Inhibition Studies

Microstegiol was identified among four Salvia lachnocalyx diterpenoids (compounds 2, 3, 6, and 8) demonstrating cytotoxic activity against MCF-7 breast adenocarcinoma and K562 chronic myelogenous leukemia cell lines with IC50 values in the 2.63–11.83 µg/mL range [5]. Molecular docking calculations suggest topoisomerase I inhibition as a plausible mechanism for this cytotoxicity [5]. Procurement for anticancer screening panels is supported by microstegiol's comparable potency to co-tested diterpenoids 15-deoxyfuerstione and horminon, positioning it as a structurally distinct candidate within Salvia-derived cytotoxic diterpenoid libraries without potency compromise relative to in-class alternatives.

Natural Product Chemistry and Structure Elucidation Reference Standards

Microstegiol serves as a reference standard for phytochemical investigations of Salvia and related Lamiaceae species, having been definitively characterized via comprehensive 1D and 2D NMR (selective INEPT, COSY, NOE) with unambiguous 13C NMR assignment [6]. Its isolation from multiple Salvia species (S. microstegia, S. viridis, S. lachnocalyx, S. jaminiana) and Zhumeria majdae establishes it as a chemotaxonomic marker for certain rearranged abietane-producing taxa [6][7]. Procurement as an authenticated analytical standard is essential for dereplication studies and for confirming the identity of microstegiol in newly investigated botanical sources, where yields as low as 0.0006% complicate isolation-based identification [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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